9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide
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Overview
Description
9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide: is a synthetic organic compound belonging to the class of acridines. Acridines are known for their planar tricyclic structure, which consists of two benzene rings joined by a pyridine ring. This compound is an inactive derivative of the antitumor agents N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 9-amino-DACA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide typically involves the following steps:
Starting Material: The synthesis begins with acridine, which undergoes nitration to form 9-nitroacridine.
Reduction: The nitro group is then reduced to an amino group, resulting in 9-aminoacridine.
Carboxylation: The amino group is further reacted with a carboxylating agent to introduce the carboxamide group at the 4-position.
Alkylation: Finally, the compound is alkylated with 3-(dimethylamino)propyl chloride to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, making it useful in studying DNA interactions.
Biology:
Antitumor Research: Although the compound itself is inactive, its derivatives are studied for their potential antitumor properties.
Medicine:
Drug Development: The compound serves as a scaffold for developing new drugs targeting DNA.
Industry:
Mechanism of Action
The primary mechanism of action of 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide involves DNA intercalation . The planar structure of the compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts the normal functioning of DNA, affecting processes such as replication and transcription . The compound’s dimethylamino group interacts with the major groove of DNA, further stabilizing the intercalated complex .
Comparison with Similar Compounds
N-[2-(Dimethylamino)Ethyl]Acridine-4-Carboxamide (DACA): An active antitumor agent with a similar structure.
9-Amino-DACA: Another derivative with antitumor properties.
Acridine Orange: A fluorescent dye used in cell biology.
Uniqueness:
Structural Features: The presence of the 3-(dimethylamino)propyl group distinguishes it from other acridine derivatives.
Inactivity: Unlike its active derivatives, this compound is inactive, making it a useful control in biological studies.
Properties
CAS No. |
89459-44-9 |
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Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-23(2)12-6-11-21-19(24)15-9-5-8-14-17(20)13-7-3-4-10-16(13)22-18(14)15/h3-5,7-10H,6,11-12H2,1-2H3,(H2,20,22)(H,21,24) |
InChI Key |
VNWAULKXOPRJEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Origin of Product |
United States |
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